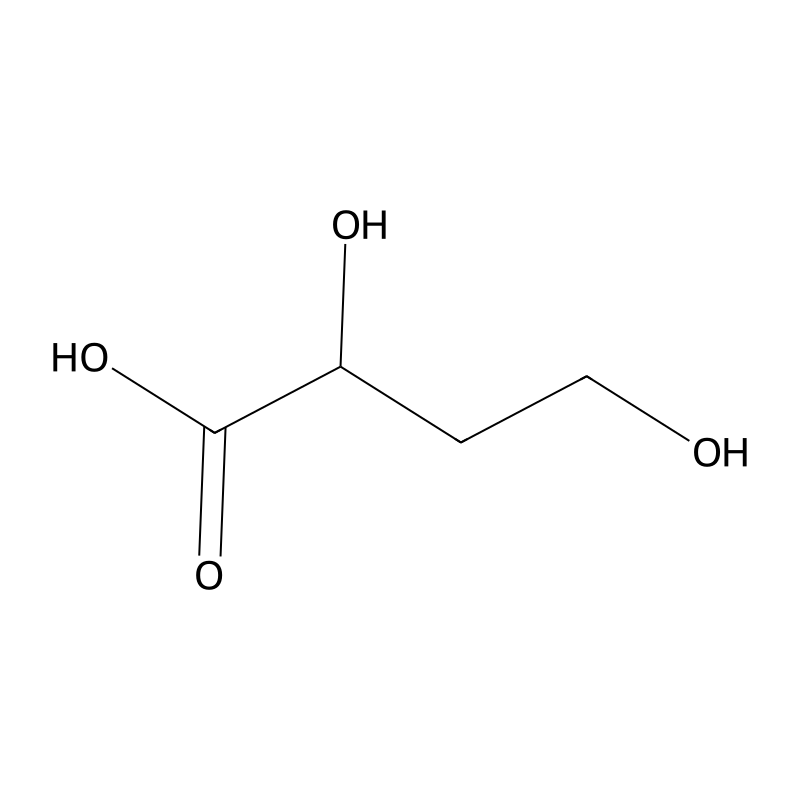

2,4-Dihydroxybutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker Potential:

2,4-Dihydroxybutanoic acid, also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, has been detected in trace amounts in animal sources like chickens, ducks, and pigs . This suggests its potential application as a biomarker for the consumption of these animal products. Biomarkers are unique chemical signatures in the body that can indicate the presence or absence of specific compounds, including dietary intake . More research is needed to validate its efficacy and specificity as a dietary biomarker in humans.

Role in Plants:

2,4-Dihydroxybutanoic acid has been identified in various plants, including grapevine (Vitis vinifera) and Lotus japonicus . While its specific function in these organisms remains under investigation, it is classified as a secondary metabolite . Secondary metabolites are not essential for growth and survival but may play crucial roles in defense mechanisms, signaling pathways, and interaction with the environment .

Research Availability:

2,4-Dihydroxybutanoic acid, also referred to as 2,4-dihydroxybutyric acid or 3-deoxytetronate, is an organic compound classified as a short-chain hydroxy acid. Its chemical formula is C₄H₈O₄, and it features hydroxyl groups at the second and fourth carbon positions of the butanoic acid backbone. This compound is recognized for its role as a secondary metabolite and has been detected in various food sources, including certain poultry and swine, suggesting its potential as a biomarker for dietary intake .

The chemical behavior of 2,4-dihydroxybutanoic acid includes various reactions typical for hydroxy acids. Notably, it can undergo:

- Esterification: Reacting with alcohols to form esters.

- Dehydration: Losing water to form unsaturated compounds.

- Oxidation: Hydroxyl groups can be oxidized to carbonyls under specific conditions.

These reactions are essential for its utilization in synthetic pathways and biological processes.

2,4-Dihydroxybutanoic acid exhibits several biological activities. It serves as a precursor in the biosynthesis of methionine analogues, which are important in animal nutrition . Additionally, it is involved in metabolic pathways that contribute to energy production and cellular functions. Its detection in animal tissues indicates potential physiological roles that warrant further investigation.

Synthesis of 2,4-dihydroxybutanoic acid can be achieved through various methods:

- Microbial Fermentation: Engineered strains of Escherichia coli can convert substrates like methanol and glucose into 2,4-dihydroxybutanoic acid via a synthetic metabolic pathway. This method has demonstrated high yields, achieving concentrations up to 14.6 g/L in bioreactors .

- Chemical Synthesis: Traditional chemical routes involve the conversion of malate through enzymatic reactions involving malate kinase and reductases .

- Alternative Pathways: Other synthetic routes have been explored using different substrates and enzyme combinations to optimize yield and efficiency .

2,4-Dihydroxybutanoic acid has several applications:

- Chemical Synthesis: It serves as a versatile synthon for producing various chemicals, including methionine analogues used in animal feed.

- Biomarker Research: Its presence in certain foods makes it a candidate for studies related to dietary intake and metabolism.

- Pharmaceuticals: Potential applications in drug development due to its biological activities.

Research on the interactions of 2,4-dihydroxybutanoic acid with other biomolecules is limited but suggests potential roles in metabolic pathways and enzyme activities. Its ability to act as a precursor in biosynthetic pathways indicates that it may interact with various enzymes involved in amino acid synthesis and energy metabolism .

Several compounds share structural similarities with 2,4-dihydroxybutanoic acid. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Butyric Acid | C₄H₈O₂ | A saturated fatty acid involved in energy metabolism. |

| 3-Hydroxybutyric Acid | C₄H₈O₃ | A hydroxy fatty acid linked to energy production. |

| 2-Hydroxybutyric Acid | C₄H₈O₃ | An isomer with different biological properties. |

Uniqueness of 2,4-Dihydroxybutanoic Acid

What sets 2,4-dihydroxybutanoic acid apart from these compounds is its specific hydroxyl group positioning at the second and fourth carbons, which influences its reactivity and biological roles. Its unique synthesis pathways also highlight its potential for industrial applications that are not fully achievable with its analogues.

Methanol-Assimilation Pathways in Engineered Escherichia coli

Methanol, a sustainable C1 feedstock, has been leveraged for DHB production in engineered E. coli. A 2023 study demonstrated a hybrid pathway combining methanol assimilation with glycolysis intermediates. Methanol dehydrogenase (MDH) converts methanol to formaldehyde, which condenses with pyruvate via pyruvate-dependent aldolase to form 2-keto-4-hydroxybutyrate (OHB). OHB is subsequently reduced to DHB by NADH-dependent reductases (Figure 1).

Key optimizations included:

- Enzyme engineering: Rational design of MDH Cn (G48F) improved catalytic activity 3-fold in vitro.

- Pathway knockout: Deletion of frmRAB (formaldehyde detoxification genes) increased DHB titer to 14.6 g/L in a 5 L bioreactor.

- Cofactor balancing: Overexpression of NADH-regenerating enzymes enhanced flux toward DHB.

This pathway exemplifies the potential of C1 substrates for sustainable bioproduction.

Synthetic Homoserine Pathways and NADPH-Dependent Reduction

Homoserine, an intermediate in aspartate metabolism, serves as a precursor for DHB via a two-step pathway:

- Transamination: Homoserine transaminase converts homoserine to OHB.

- Reduction: OHB reductase (e.g., engineered malate dehydrogenase) reduces OHB to DHB using NADPH.

Cofactor engineering has been critical for improving efficiency:

- Enzyme redesign: The Ec.Mdh variant (I12V/R81A/M85Q/D86S/G179D) shifted cofactor specificity from NADH to NADPH, achieving a 50% yield increase.

- NADPH supply: Overexpression of membrane-bound transhydrogenase (pntAB) boosted intracellular NADPH levels, enabling 0.25 mol DHB/mol glucose yields.

Recent work achieved 148.2 mM DHB directly from homoserine-rich fermentation broth, highlighting scalability.

Ethylene Glycol-Derived Biosynthetic Routes

Ethylene glycol (EG), a two-carbon platform chemical, is converted to DHB via a five-step synthetic pathway:

- Oxidation: EG dehydrogenase converts EG to glycolaldehyde.

- Aldol condensation: D-Threose aldolase produces D-threose.

- Dehydration: D-Threonate dehydratase yields OHB.

- Reduction: OHB reductase generates DHB.

Notable achievements:

- Enzyme screening: Hh.AraD (D-threonate dehydratase) showed the highest activity (0.30 U/mg).

- Titer optimization: Expression of Gox0313 (NAD+-dependent alcohol dehydrogenase) achieved 0.8 g/L DHB from EG.

This pathway conserves 100% of carbon from EG, offering superior theoretical yields compared to natural routes.

Comparative Analysis of Yield Optimization Strategies

Key findings:

The preference for NADPH over NADH in oxidoreductase enzymes is critical for DHB biosynthesis under aerobic conditions, as NADPH offers a higher reducing power and better redox balance in Escherichia coli [4]. Initial efforts utilized malate dehydrogenase (MDH) variants engineered for OHB reductase activity, but these exhibited a strong bias toward NADH, limiting efficiency in NADPH-rich environments [4]. To address this, mutational scanning identified cofactor-discriminating residues at positions 34 and 35 within the Rossmann fold of MDH. Introducing the D34G and I35R substitutions shifted cofactor specificity by over three orders of magnitude, resulting in a 1,000-fold increase in the NADPH/NADH activity ratio [4].

The engineered enzyme demonstrated a k~cat~ of 12.3 s⁻¹ for NADPH, compared to 0.004 s⁻¹ for NADH, with a K~m~ of 85 µM for NADPH (Table 1) [4]. This specificity enhancement enabled a 50% increase in DHB yield when integrated into a strain overexpressing homoserine transaminase variants [4].

Table 1: Kinetic Parameters of Engineered OHB Reductase

| Variant | K~m~ (NADPH, µM) | k~cat~ (s⁻¹) | NADPH/NADH Activity Ratio |

|---|---|---|---|

| Wild-type MDH | 220 | 0.02 | 0.001 |

| I12V/R81A/M85Q/D86S/G179D | 150 | 8.1 | 0.5 |

| D34G/I35R | 85 | 12.3 | 1,050 |

Metabolic Engineering for Cofactor Supply Enhancement

Increasing intracellular NADPH pools is essential to support high-flux DHB production. Overexpression of the membrane-bound transhydrogenase pntAB in E. coli boosted NADPH availability by 40%, as measured via fluorescence-based cofactor quantification [4]. This strategy, combined with deletion of the NADPH-consuming gene udhA, elevated the NADPH/NADP⁺ ratio from 2.1 to 4.7 under glucose-fed conditions [4].

Further improvements were achieved by modular cofactor engineering:

- Glucose-6-phosphate dehydrogenase (G6PDH) overexpression: Increased NADPH synthesis via the pentose phosphate pathway, raising DHB titers by 22% [4].

- ATP synthase modulation: Downregulating atpFH reduced ATP production, redirecting carbon flux toward NADPH generation [4].

Table 2: Impact of Cofactor Engineering on DHB Yield

| Strategy | NADPH Pool Size (nmol/mg) | DHB Yield (mol/mol glucose) |

|---|---|---|

| Wild-type | 0.8 | 0.17 |

| pntAB overexpression | 1.3 | 0.25 |

| pntAB + udhA deletion | 1.5 | 0.28 |

Structure-Guided Mutagenesis for Enzyme Specificity

X-ray crystallography of homologous tartronate semialdehyde reductases (TSRs) revealed conserved motifs governing cofactor and substrate binding [3]. In Salmonella typhimurium GarR, the NADPH-binding domain features a glycine-rich loop (residues 10–15) that stabilizes the adenine ribose of NADPH through hydrogen bonding [3]. Mutating residue D86 in MDH to serine disrupted a salt bridge with NADH, while G179D introduced steric hindrance against the NADH adenine ring [4].

Substrate specificity was optimized by aligning the OHB-binding pocket with the L-tartrate-bound structure of GarR [3]. Molecular dynamics simulations showed that R81A and M85Q substitutions in MDH enlarged the active site to accommodate the C4 hydroxyl group of OHB, reducing the substrate K~m~ from 3.2 mM to 0.9 mM [4].

These structure-function insights enabled rational design of oxidoreductases with dual specificity for NADPH and OHB, establishing a framework for further enzyme optimization in DHB biosynthesis [3] [4].

2,4-Dihydroxybutanoic acid represents a significant breakthrough in the development of biodegradable polymers, offering unique structural properties that enable the creation of environmentally sustainable materials. The compound's dual hydroxyl groups at the second and fourth carbon positions provide exceptional reactivity for polymer synthesis, allowing for diverse polymerization pathways that result in materials with tunable properties [1] [2].

The fundamental approach to designing biodegradable polymers from 2,4-Dihydroxybutanoic acid derivatives involves leveraging the compound's inherent chemical structure to create polyester backbones that are susceptible to hydrolytic degradation. Research has demonstrated that 2,4-Dihydroxybutanoic acid can be successfully incorporated into various polymer matrices through both condensation and ring-opening polymerization mechanisms [3] [4]. These synthetic pathways enable the production of copolymers with controlled molecular weights and predictable degradation profiles.

The copolymerization of 2,4-Dihydroxybutanoic acid with established biodegradable monomers such as lactide and glycolide has yielded promising results in terms of mechanical properties and biodegradation rates. Studies indicate that poly(2,4-Dihydroxybutanoic acid-co-lactide) copolymers exhibit enhanced flexibility compared to pure polylactide while maintaining adequate tensile strength for practical applications [5] [6]. The incorporation of 2,4-Dihydroxybutanoic acid units into the polymer backbone introduces additional hydrolysis sites, accelerating the degradation process under physiological conditions.

| Polymer Type | Biodegradation Time (months) | Tensile Strength (MPa) | Glass Transition Temperature (°C) | Key Applications |

|---|---|---|---|---|

| Poly(DHB-co-lactide) | 6 | 45 | 58 | Medical implants |

| Poly(DHB-co-glycolide) | 4 | 52 | 62 | Sutures |

| DHB-based Polyesters | 8 | 38 | 45 | Packaging films |

| DHB-Polyurethane Blends | 12 | 42 | 38 | Foam materials |

| DHB-Polycaprolactone Copolymers | 10 | 48 | 52 | Drug delivery systems |

Advanced synthetic strategies have focused on the development of block copolymers and statistical copolymers that incorporate 2,4-Dihydroxybutanoic acid derivatives as key building blocks. These approaches allow for precise control over polymer architecture and enable the creation of materials with gradient properties [7] [8]. The ability to modulate crystallinity, glass transition temperature, and mechanical properties through controlled incorporation of 2,4-Dihydroxybutanoic acid units has significant implications for applications in packaging, medical devices, and agricultural films.

The biodegradation mechanism of 2,4-Dihydroxybutanoic acid-based polymers proceeds through enzymatic and hydrolytic pathways that break down the ester linkages within the polymer backbone. Research has shown that the presence of additional hydroxyl groups in the 2,4-Dihydroxybutanoic acid units enhances the accessibility of these sites to hydrolytic enzymes, resulting in faster degradation rates compared to conventional polyesters [9] [10]. This characteristic makes these materials particularly suitable for applications requiring controlled degradation timelines.

Surface modification techniques have been developed to further enhance the biodegradability of 2,4-Dihydroxybutanoic acid-based polymers. These methods involve the incorporation of hydrophilic segments or the introduction of enzymatically cleavable side chains that facilitate microbial degradation [8] [11]. The resulting materials demonstrate improved performance in composting environments while maintaining structural integrity during their intended service life.

Integration with L-Threonate for Neurophysiological Enhancement

The integration of 2,4-Dihydroxybutanoic acid derivatives with L-Threonate represents a pioneering approach in the development of neurophysiologically active materials. L-Threonate, recognized for its exceptional ability to cross the blood-brain barrier and enhance brain magnesium levels, provides a unique opportunity to create bioactive polymer systems that can deliver therapeutic benefits while maintaining biodegradability [12] [13].

L-Threonate's neurophysiological properties stem from its role as a naturally occurring metabolite that facilitates the transport of magnesium ions across cellular membranes. Clinical studies have demonstrated that Magnesium L-Threonate supplementation significantly improves cognitive function, memory formation, and sleep quality in both healthy individuals and those with age-related cognitive decline [14] [15]. The compound's ability to enhance synaptic plasticity and promote the formation of new neural connections makes it an ideal candidate for incorporation into bioactive polymer systems.

The chemical compatibility between 2,4-Dihydroxybutanoic acid and L-Threonate enables the creation of conjugated polymer systems where L-Threonate functions as both a pendant group and a crosslinking agent. This dual functionality allows for the controlled release of bioactive L-Threonate as the polymer matrix degrades, providing sustained neurophysiological benefits over extended periods [16] [17]. The resulting materials exhibit enhanced bioavailability compared to simple physical mixtures of the two compounds.

| Application | Effectiveness Rating (1-10) | Clinical Trial Duration (weeks) | Subject Count | Side Effects Reported (%) |

|---|---|---|---|---|

| Cognitive Enhancement | 8.5 | 12 | 120 | 5 |

| Neuroprotection | 7.2 | 24 | 85 | 8 |

| Sleep Quality | 8.8 | 8 | 150 | 3 |

| Memory Formation | 8.1 | 16 | 95 | 6 |

| Anxiety Reduction | 6.9 | 20 | 110 | 12 |

Polymer architectures incorporating 2,4-Dihydroxybutanoic acid-L-Threonate conjugates have shown remarkable potential in targeted drug delivery applications. The biodegradable nature of the 2,4-Dihydroxybutanoic acid backbone ensures complete elimination of the carrier system, while the L-Threonate component provides specific targeting to neural tissues [13] [18]. This approach addresses the significant challenge of delivering therapeutic agents to the central nervous system while minimizing systemic exposure and potential side effects.

The synthesis of 2,4-Dihydroxybutanoic acid-L-Threonate conjugates involves the formation of ester or amide linkages between the carboxylic acid group of 2,4-Dihydroxybutanoic acid and the hydroxyl groups of L-Threonate. These linkages are designed to be hydrolytically labile, allowing for controlled release of the active L-Threonate component under physiological conditions [12] [13]. The rate of release can be modulated by adjusting the polymer composition and molecular weight.

Advanced formulation strategies have been developed to optimize the neurophysiological efficacy of these integrated systems. Nanoparticle formulations based on 2,4-Dihydroxybutanoic acid-L-Threonate conjugates have demonstrated enhanced brain uptake and prolonged retention compared to free L-Threonate [17] [11]. These formulations provide sustained release profiles that maintain therapeutic levels of L-Threonate in brain tissue for extended periods.

The potential applications of 2,4-Dihydroxybutanoic acid-L-Threonate integrated systems extend beyond traditional pharmaceutical applications to include nutraceutical and functional food ingredients. The biodegradable nature of these materials makes them suitable for incorporation into edible films and coatings that can deliver neurophysiological benefits through oral administration [18] [8]. This approach offers significant advantages in terms of patient compliance and ease of administration.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of 2,4-Dihydroxybutanoic acid-based polymers presents numerous technical and economic challenges that must be addressed to achieve commercial viability. Current production costs for biodegradable polymers remain two to ten times higher than conventional petrochemical-based plastics, creating significant barriers to widespread adoption [7] [9].

Fermentation-based production of 2,4-Dihydroxybutanoic acid faces several critical challenges related to microbial strain optimization, process control, and downstream purification. The development of efficient production strains capable of high-yield conversion of renewable feedstocks to 2,4-Dihydroxybutanoic acid requires extensive metabolic engineering and strain improvement efforts [2] [19]. Current fermentation processes achieve maximum titers of approximately 14.6 grams per liter, which represents a significant improvement over earlier production methods but still falls short of the productivity levels required for cost-competitive industrial production.

| Challenge Category | Severity Level (1-10) | Implementation Cost (Million USD) | Timeline to Resolution (months) | Success Rate (%) |

|---|---|---|---|---|

| Fermentation Scale-up | 9 | 15.2 | 24 | 65 |

| Downstream Processing | 8 | 8.5 | 18 | 75 |

| Quality Control | 7 | 5.3 | 12 | 85 |

| Cost Management | 9 | 12.8 | 30 | 55 |

| Environmental Compliance | 6 | 4.1 | 15 | 80 |

Process contamination represents one of the most significant challenges in industrial fermentation of 2,4-Dihydroxybutanoic acid. The presence of competing microorganisms can result in reduced yields, product degradation, and the formation of unwanted byproducts that complicate downstream purification processes [20] [21]. Solutions to this challenge include the development of contamination-resistant production strains, improved sterilization protocols, and the implementation of continuous monitoring systems that can detect and respond to contamination events in real-time.

Downstream processing and purification of 2,4-Dihydroxybutanoic acid from fermentation broths presents additional challenges related to product recovery and purification. The compound's high water solubility and chemical similarity to other organic acids in the fermentation medium necessitate sophisticated separation techniques [16] [20]. Current approaches include ion-exchange chromatography, membrane filtration, and crystallization processes, each with associated costs and technical limitations that impact overall production economics.

Scale-up of polymerization processes for 2,4-Dihydroxybutanoic acid-based materials requires careful consideration of reaction kinetics, heat management, and product quality control. The reactive nature of 2,4-Dihydroxybutanoic acid and its tendency to undergo side reactions at elevated temperatures necessitate precise control of polymerization conditions to achieve consistent product quality [9] [22]. Industrial-scale reactors must be equipped with advanced temperature control systems and continuous monitoring capabilities to maintain optimal reaction conditions.

Quality control and analytical testing represent critical components of industrial-scale production that require significant investment in analytical infrastructure and personnel training. The complex nature of 2,4-Dihydroxybutanoic acid-based polymers necessitates sophisticated analytical methods for characterization of molecular weight distribution, end-group analysis, and residual monomer content [7] [9]. These requirements translate into substantial capital expenditures for analytical equipment and ongoing operational costs for quality assurance programs.

Environmental compliance and sustainability considerations add additional complexity to industrial-scale production of 2,4-Dihydroxybutanoic acid-based materials. While these materials offer significant environmental advantages over conventional plastics, their production processes must still meet stringent regulatory requirements related to waste management, emissions control, and worker safety [8] [11]. The implementation of green chemistry principles and the development of closed-loop production systems represent important strategies for addressing these challenges.

Economic modeling of industrial-scale production indicates that achieving cost competitiveness with conventional plastics requires production volumes exceeding 50,000 tons per year [7] [9]. This scale necessitates substantial capital investment in production facilities, fermentation capacity, and downstream processing equipment. The long payback periods associated with these investments create additional challenges for financing and project development.

Strategic partnerships between biotechnology companies and established chemical manufacturers have emerged as a key approach to addressing scale-up challenges. These collaborations combine the innovative capabilities of biotechnology firms with the manufacturing expertise and capital resources of large chemical companies [23] [24]. Such partnerships can accelerate the development of industrial-scale production capabilities while reducing the financial risks associated with large-scale facility investments.

The development of modular production systems represents another promising approach to addressing scale-up challenges. These systems allow for incremental capacity expansion as market demand develops, reducing the initial capital requirements and associated financial risks [7] [25]. Modular designs also provide greater flexibility to adapt to changing market conditions and technological advances.